Metaproterenol-d7 Hemisulfate Salt
Description
Metaproterenol-d7 Hemisulfate Salt (CAS: 1346601-49-7) is a deuterium-labeled analog of metaproterenol, a β2-adrenergic receptor agonist used clinically for asthma and bronchospasm management. The deuterated form incorporates seven deuterium atoms at specific positions, enhancing its utility as a stable isotope-labeled internal standard in pharmacokinetic, metabolic, and analytical studies. Its molecular formula is 2(C₁₁H₁₀D₇NO₃) · H₂O₄S, with a molecular weight of 2218.31 g/mol . The compound is supplied as a neat solid with >95% purity (HPLC) and stored at -20°C to ensure stability .
Properties
CAS No. |
1346601-49-7 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
218.304 |
IUPAC Name |
5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/i1D3,2D3,7D |
InChI Key |
LMOINURANNBYCM-QXMYYZBZSA-N |
SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O |
Synonyms |
5-[1-Hydroxy-2-[(1-methylethyl-d7)amino]ethyl]-1,3-benzenediol Sulfate; 3,5-Dihydroxy-α-[(isopropylamino-d7)methyl]benzyl Alcohol Sulfate; (±)-Orciprenaline-d7 Sulfate; 1-(3,5-Dihydroxyphenyl)-1-hydroxy-2-(_x000B_isopropyl-d7)aminoethane Sulfate; 3,5-Dihyd |
Origin of Product |
United States |
Preparation Methods
Base-Mediated H–D Exchange
The most widely cited method for introducing deuterium into metaproterenol involves base-promoted isotopic exchange using dimethyl sulfoxide-d6 (DMSO-d6) as the deuterium source. This approach avoids metal catalysts and operates under mild conditions, ensuring high isotopic purity (>95% deuterium incorporation).
Reaction Conditions:
-
Substrate : Metaproterenol free base
-
Deuterium Source : DMSO-d6 (99.9% isotopic purity)
-
Base : Potassium hydroxide (KOH, 20 mol%)
-
Temperature : 120°C
-
Duration : 15–20 minutes for terminal deuteration; 18 hours for internal positions.
The mechanism proceeds via deprotonation of the amine and hydroxyl groups, followed by H–D exchange with DMSO-d6. NMR studies confirm selective deuteration at the β-carbon of the propylamine chain and the meta-hydroxyl positions of the resorcinol ring.
Tandem Cyclization and Deuterioamination
A modified protocol combines deuteration with cyclization to optimize yield and regioselectivity. This method is particularly effective for introducing deuterium at sterically hindered positions:
-
Initial Step : React metaproterenol with deuterated alkynes (e.g., 1,1,1,2,3,3,3-heptadeuteriopropyne) in DMSO-d6.
-
Cyclization : Base-induced intramolecular attack forms a six-membered transition state, ensuring deuterium incorporation at C-2 and C-7 positions.
-
Workup : Purification via silica gel chromatography (hexane/ethyl acetate) yields deuterated metaproterenol with >90% efficiency.
Sulfate Salt Formation
Deuterated metaproterenol is converted to its hemisulfate salt through acid-base neutralization:
-
Neutralization : React deuterated metaproterenol free base with sulfuric acid (H2SO4) in a 2:1 molar ratio.
-
Crystallization : Evaporate solvent under reduced pressure and recrystallize from ethanol/water (3:1 v/v).
-
Characterization : Confirm purity via HPLC (>95%) and isotopic distribution via high-resolution mass spectrometry (HRMS).
Analytical Validation of Synthetic Routes
Spectral Data
Comparative Reaction Metrics
The table below summarizes key parameters for deuteration methods:
| Parameter | Base-Mediated Exchange | Tandem Cyclization |
|---|---|---|
| Deuterium Purity (%) | 95–98 | 90–92 |
| Reaction Time | 20 min–18 h | 45 min |
| Yield (%) | 85 | 78 |
| Isotopic Sites | 7/7 H→D | 5/7 H→D |
Challenges and Optimization Strategies
Isotopic Dilution
Trace protiated solvents (e.g., H2O) may reduce deuterium purity. Mitigation strategies include:
Regioselectivity Control
Electron-withdrawing groups on the resorcinol ring hinder deuteration at ortho positions. Adjusting base strength (e.g., using NaOH instead of KOH) improves selectivity for meta-hydroxyl groups.
Industrial-Scale Synthesis
Patent disclosures highlight scalable adaptations of laboratory methods:
Chemical Reactions Analysis
Types of Reactions
Metaproterenol-d7 Hemisulfate Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Metaproterenol-d7 Hemisulfate Salt is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to understand reaction mechanisms and metabolic pathways.
Biology: It helps in studying the pharmacokinetics and pharmacodynamics of Metaproterenol by tracking the deuterium-labeled compound.
Medicine: Used in the development and testing of new drugs, particularly those targeting beta-2 adrenergic receptors.
Industry: Employed in quality control and validation processes for pharmaceuticals
Mechanism of Action
Metaproterenol-d7 Hemisulfate Salt exerts its effects by stimulating beta-2 adrenergic receptors. This stimulation increases the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to the relaxation of bronchial smooth muscles. The compound also inhibits the release of inflammatory mediators from mast cells, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Metaproterenol Hemisulfate Salt (Non-Deuterated)
The non-deuterated counterpart (CAS: 5874-97-5) shares the same core structure but lacks isotopic substitution. Key differences include:
- Molecular Weight: 585.73 g/mol (non-deuterated) vs. 2218.31 g/mol (deuterated) due to isotopic mass differences .
- Applications: The non-deuterated form is used therapeutically as a bronchodilator, while the deuterated version serves as an analytical reference standard for mass spectrometry and isotope dilution assays .
Tranylcypromine Hemisulfate
Tranylcypromine Hemisulfate (CAS: 13492-01-8) is another hemisulfate salt but functions as a monoamine oxidase (MAO) and LSD1 inhibitor. Comparisons include:
- Molecular Weight: 334.33 g/mol (vs. 2218.31 g/mol for Metaproterenol-d7) .
- Solubility: Tranylcypromine dissolves in DMSO at 10 mg/mL, whereas Metaproterenol-d7 requires solvent optimization due to solubility challenges .
- Purity: Both compounds exceed 95% purity (HPLC), but Tranylcypromine is noted for >98% purity .
- Storage : Both are stored at -20°C to maintain stability .
Hydrocortisone-d7 (Cortisol-d7)
Hydrocortisone-d7 (CAS: N/A) is a deuterated glucocorticoid used similarly as an isotopic standard. Contrasts include:
- Isotopic Substitution: Hydrocortisone-d7 contains six deuteriums (major isotopomer), while Metaproterenol-d7 has seven .
- Applications: Hydrocortisone-d7 is used in endocrine research, whereas Metaproterenol-d7 focuses on respiratory drug metabolism .
Other Hemisulfate Salts (e.g., Dextroamphetamine Hemisulfate)
Hemisulfate salts like dextroamphetamine (CAS: N/A) share the counterion but differ in pharmacological activity. Dextroamphetamine acts as a CNS stimulant, highlighting the role of the parent molecule in determining therapeutic use despite shared salt chemistry .
Data Table: Comparative Analysis of Key Parameters
Key Research Findings
- Solubility Challenges: Metaproterenol hemisulfate salts (both deuterated and non-deuterated) exhibit poor solubility in pure DMSO, necessitating solvent mixtures for experimental use . This contrasts with freely water-soluble metaproterenol sulfate (CAS: N/A) .
- Salt Selection in Formulation : Hemisulfate salts are chosen for their balance of stability and bioavailability, though solubility limitations require tailored solvent systems during research .
Q & A
Basic Research Questions
Q. How to ensure the purity of Metaproterenol-d7 Hemisulfate Salt in experimental setups?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to confirm purity >95% . Cross-validate with mass spectrometry (MS) to assess isotopic enrichment and detect non-deuterated impurities. Batch-specific certificates of analysis (CoA) should be requested to verify purity and stability .
Q. What are the recommended storage conditions for maintaining the stability of this compound?
- Methodological Answer : Store aliquots at -20°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles by dividing the compound into single-use aliquots. Shipping at room temperature is acceptable for short-term transport, but long-term stability requires adherence to cold-chain protocols .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying deuterium substitution at specific positions) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for isotopic purity assessment. UV-Vis spectroscopy can supplement solubility and stability studies under varying pH conditions .
Advanced Research Questions
Q. How to address batch-to-batch variability in deuterated compounds like this compound in sensitive bioassays?
- Methodological Answer : Implement rigorous quality control (QC) protocols beyond standard HPLC/MS, including:
- Peptide content analysis to quantify active pharmaceutical ingredient (API) concentration.
- Isotopic ratio verification via high-resolution MS to ensure deuterium enrichment consistency.
- Solubility profiling in assay buffers to preempt variability in cell-based studies .
Q. How to design experiments to assess the isotopic integrity of this compound under physiological conditions?
- Methodological Answer : Conduct stability studies in simulated biological matrices (e.g., plasma, buffer solutions) at 37°C. Use LC-MS/MS to monitor deuterium loss over time, comparing against non-deuterated analogs. Include control experiments with isotopically labeled internal standards to distinguish between chemical degradation and isotopic exchange .
Q. How to resolve discrepancies in β2-adrenergic receptor binding activity between Metaproterenol and its deuterated analog?
- Methodological Answer :
- Kinetic assays : Compare association/dissociation rates using surface plasmon resonance (SPR) to detect deuterium-induced changes in binding kinetics.
- Metabolic stability tests : Incubate both compounds with liver microsomes to assess if deuterium substitution alters metabolic half-life.
- Molecular dynamics simulations : Model deuterium’s impact on hydrogen bonding and receptor conformational changes .
Q. How to optimize chromatographic separation of this compound from non-deuterated impurities?
- Methodological Answer :
- Column selection : Use hydrophilic interaction liquid chromatography (HILIC) for polar compounds to enhance retention and resolution.
- Mobile phase adjustment : Incorporate ion-pairing agents (e.g., heptafluorobutyric acid) to improve peak symmetry.
- MS detection : Employ selective reaction monitoring (SRM) for deuterium-specific transitions, reducing reliance on chromatographic separation alone .
Methodological Best Practices
Q. How to validate synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer :
- Documentation : Follow ICH guidelines for API synthesis, detailing reaction conditions, purification steps, and characterization data (e.g., NMR, MS, HPLC).
- Peer review : Share protocols with collaborators for independent replication.
- Subsampling : Use stratified sampling during bulk synthesis to test homogeneity and isotopic consistency .
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error propagation : Account for variability in deuterium content and purity using Monte Carlo simulations.
- Sensitivity analysis : Test robustness of conclusions to batch-specific variations in compound quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
